Gb3-beta-ethylamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts such as Lewis acids and protective groups to ensure the selectivity and yield of the desired product .

Industrial Production Methods

Analyse Des Réactions Chimiques

Degradation and Metabolic Fate

Gb3-β-ethylamine undergoes lysosomal hydrolysis via acid hydrolases, similar to native Gb3:

-

α-Galactosidase A (α-Gal) : Cleaves the terminal α-galactose-ethylamine residue, producing LacCer-β-ethylamine .

-

GALC (GalCer-β-galactosidase) : Removes β-galactose, yielding GlcCer-β-ethylamine .

-

GlcCer’ase : Hydrolyzes glucose, leaving ceramide-β-ethylamine .

Degradation rates are slowed by the ethylamine group, which sterically hinders enzyme access. Deficiencies in α-Gal correlate with pathological accumulation, mimicking Fabry disease .

Nucleophilic Reactions

The ethylamine group acts as a nucleophile in:

-

β-elimination : Under alkaline conditions, the ethylamine moiety facilitates cleavage of the glycosidic bond via β-elimination, producing unsaturated ceramide and free oligosaccharides .

-

Schiff base formation : Reacts with aldehydes (e.g., acetaldehyde) to form imine linkages, utilized in crosslinking studies .

Oxidation

-

Potassium permanganate : Oxidizes ethylamine to acetaldehyde, disrupting the lipid tail’s integrity .

-

Periodic acid : Cleaves vicinal diols in the carbohydrate moiety, producing aldehydes detectable via Schiff reagent .

Table 2: Reaction Conditions and Products

Analytical Characterization

-

HPTLC : Migrates at 29.6 mm (vs. 47.6 mm for LacCer) using methanol-dichloromethane gradients. Detected via orcinol staining (Vis-550 nm) .

-

Mass spectrometry : Shows characteristic m/z peaks for ethylamine-modified ceramide (e.g., m/z 786.5 for C16:0-Gb3-β-ethylamine) .

Biological Interactions

Applications De Recherche Scientifique

Role in Disease Mechanisms

Gb3-beta-ethylamine is implicated in several disease processes, particularly in the context of Fabry disease and Shiga toxin (Stx) interactions. Studies have shown that Gb3 serves as a receptor for Stx, which can lead to cellular damage and contribute to diseases such as hemolytic uremic syndrome (HUS) . Understanding the interaction between Gb3 and Stx has opened avenues for therapeutic interventions aimed at mitigating the toxic effects of Stx on renal cells.

Glycosphingolipid Synthesis Inhibition

Research has indicated that inhibitors of glycosphingolipid synthesis, such as D-PDMP and Eliglustat, can reduce Gb3 levels and thus protect against Stx-induced cytotoxicity . This highlights the potential of this compound as a target for drug development in treating conditions associated with elevated Gb3 levels.

Tumor-Associated Antigens

This compound is recognized as a tumor-associated carbohydrate antigen (TACA), making it a promising target for immunotherapy. Its expression in certain cancers, including pancreatic and colon cancer, suggests its utility in developing targeted therapies . The ability to exploit Gb3 as a biomarker for tumor identification could enhance diagnostic accuracy and treatment efficacy.

Vaccine Development

The immunogenic properties of this compound have led to its exploration in vaccine formulations aimed at eliciting an immune response against tumors expressing this antigen. By conjugating Gb3 with carrier proteins, researchers aim to create more effective vaccines that stimulate robust anti-tumor immunity .

Prodrug Strategies

This compound has been investigated as part of prodrug strategies where it can facilitate targeted drug delivery to specific tissues or cells expressing Gb3 receptors. This approach aims to enhance the therapeutic index of drugs by minimizing systemic exposure and maximizing local efficacy .

Nanoparticle Conjugation

Recent advancements have explored the conjugation of this compound to nanoparticles for targeted delivery in cancer therapy. The glycosphingolipid's ability to bind specifically to cancer cell receptors allows for selective accumulation of therapeutic agents at tumor sites, improving treatment outcomes while reducing side effects .

Case Studies and Findings

Mécanisme D'action

The mechanism of action of Gb3-beta-ethylamine involves its interaction with specific molecular targets and pathways. For example, it can bind to CD19 on B cells, modulating their signaling and enhancing immune responses . Additionally, this compound can regulate the expression of major histocompatibility complex class II molecules, influencing the diversity of follicular helper T cells and germinal center B cells .

Comparaison Avec Des Composés Similaires

Gb3-beta-ethylamine can be compared with other glycosphingolipids such as:

Globotriaosylceramide (Gb3): The parent compound, which lacks the ethylamine group.

Lactosylceramide (LacCer): A related glycosphingolipid with a different sugar composition.

Gangliosides: A class of glycosphingolipids with sialic acid residues.

This compound is unique due to the presence of the ethylamine group, which can enhance its biological activity and specificity .

Activité Biologique

Gb3-beta-ethylamine, a derivative of globotriaosylceramide (Gb3), is gaining attention due to its potential biological activities and implications in various physiological and pathological processes. This article synthesizes current research findings, highlighting the compound's biological activity, mechanisms of action, and its relevance in disease contexts.

Overview of this compound

This compound is structurally related to Gb3, a glycosphingolipid found in cell membranes. Gb3 plays a critical role in cellular interactions and signaling pathways. The modification of the Gb3 structure by adding an ethylamine group may alter its biological properties, potentially enhancing or modifying its interaction with cellular targets.

Research indicates that Gb3 and its derivatives, including this compound, interact with various cellular pathways. Key mechanisms include:

- Cytokine Production : Studies have shown that Gb3 derivatives can stimulate cytokine production in immune cells. For instance, alpha anomers of Gb3 have been demonstrated to activate natural killer T (NKT) cells, leading to increased cytokine release, which plays a crucial role in immune responses .

- Protein Ubiquitination and Signaling Pathways : Exposure to lyso-Gb3 (a metabolite related to Gb3) has been shown to affect protein translation and folding pathways. Increased ubiquitination of proteins was observed, indicating that Gb3 derivatives may modulate protein homeostasis within cells . This suggests a potential role for this compound in regulating cellular stress responses.

Biological Activity in Disease Contexts

Gb3 and its derivatives have been implicated in several diseases, particularly those involving immune dysfunction and metabolic disorders:

- Fabry Disease : A genetic disorder characterized by the accumulation of Gb3 in various tissues, leading to renal failure and cardiovascular issues. Research indicates that modifying Gb3 could influence disease progression by altering its accumulation dynamics .

- Infectious Diseases : Gb3 serves as a receptor for certain pathogens, such as E. coli strains associated with hemolytic uremic syndrome (HUS). The interaction between Gb3 derivatives and pathogens may influence infection outcomes and immune responses .

Case Studies and Research Findings

- Cytokine Activation : In a study examining the effects of Gb3 on NKT cells, researchers found that both alpha anomers of iGb3 and Gb3 significantly stimulated cytokine production, suggesting their potential as immunomodulatory agents .

- Protein Expression Changes : A proteomic analysis revealed that exposure to lyso-Gb3 led to significant alterations in protein expression profiles related to stress responses and metabolic pathways. Approximately 10% of the cellular proteome was affected at varying doses .

Data Summary

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Propriétés

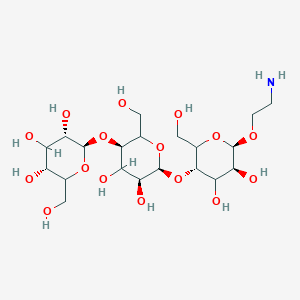

IUPAC Name |

(2R,3S,5R)-2-[(3R,5S,6S)-6-[(3S,5S,6R)-6-(2-aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO16/c21-1-2-32-18-14(30)11(27)16(7(4-23)34-18)37-20-15(31)12(28)17(8(5-24)35-20)36-19-13(29)10(26)9(25)6(3-22)33-19/h6-20,22-31H,1-5,21H2/t6?,7?,8?,9-,10?,11?,12?,13-,14-,15-,16+,17-,18+,19+,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTNJTQCWLYRTK-XYNCSFRQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@H]1[C@H](C([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.